1-Octylazepane-2-thione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octylazepane-2-thione can be synthesized through several methods. One common approach involves the reaction of azepane with octyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts, such as tetrabutylammonium bromide, can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-Octylazepane-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The octyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
1-Octylazepane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Octylazepane-2-thione involves its interaction with cellular components. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential cellular processes, resulting in antimicrobial or anticancer effects. The compound may also interfere with cell membrane integrity, leading to cell lysis .
Comparison with Similar Compounds
Azepane: The parent compound without the octyl and thione groups.
1-Octylazepane: Similar structure but lacks the thione group.
2-Thioazepane: Similar structure but lacks the octyl group.
Uniqueness: 1-Octylazepane-2-thione is unique due to the presence of both the octyl and thione groups, which confer distinct chemical and biological properties. The octyl group enhances the compound’s lipophilicity, improving its ability to interact with lipid membranes. The thione group provides reactive sites for covalent bonding with biological molecules, enhancing its potential as a therapeutic agent .
Properties
CAS No. |
62353-47-3 |
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Molecular Formula |
C14H27NS |
Molecular Weight |
241.44 g/mol |
IUPAC Name |
1-octylazepane-2-thione |
InChI |
InChI=1S/C14H27NS/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14(15)16/h2-13H2,1H3 |
InChI Key |
DWFNKOXJZOLULI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CCCCCC1=S |
Origin of Product |
United States |
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